molecular formula C22H18O B12438488 (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one

(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12438488
M. Wt: 298.4 g/mol
InChI Key: JTSGWWQKGVNALD-UHFFFAOYSA-N
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Description

(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 4-biphenylcarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, dihydroxy derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and other substituted derivatives.

Scientific Research Applications

(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the biphenyl group.

    (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Contains a methoxy group instead of a methyl group.

    (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Contains a chlorine atom instead of a methyl group.

Uniqueness

(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both biphenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties. The biphenyl group enhances its hydrophobicity and potential for π-π interactions, while the methyl group can influence its reactivity and biological activity.

Properties

IUPAC Name

3-(4-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O/c1-17-7-9-18(10-8-17)11-16-22(23)21-14-12-20(13-15-21)19-5-3-2-4-6-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSGWWQKGVNALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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